molecular formula C14H18O4 B12576584 5-(4-Butoxyphenyl)-1,3-dioxan-2-one CAS No. 300782-23-4

5-(4-Butoxyphenyl)-1,3-dioxan-2-one

Cat. No.: B12576584
CAS No.: 300782-23-4
M. Wt: 250.29 g/mol
InChI Key: ZBDVIVUNKQHHBT-UHFFFAOYSA-N
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Description

5-(4-Butoxyphenyl)-1,3-dioxan-2-one is an organic compound that belongs to the class of dioxanones It is characterized by a dioxane ring substituted with a butoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butoxyphenyl)-1,3-dioxan-2-one typically involves the reaction of 4-butoxyphenol with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxanone ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Butoxyphenyl)-1,3-dioxan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxanone ring to a more saturated form.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-butoxybenzoic acid, while reduction could produce 5-(4-butoxyphenyl)-1,3-dioxane.

Scientific Research Applications

5-(4-Butoxyphenyl)-1,3-dioxan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-Butoxyphenyl)-1,3-dioxan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxanone ring structure allows for specific interactions with biological molecules, influencing pathways such as signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxyphenylacetic acid: Similar in structure but lacks the dioxanone ring.

    5-(4-Butoxyphenyl)-1,3-dioxane: A more saturated form of the compound.

    4-Butoxybenzaldehyde: Contains the butoxyphenyl group but with an aldehyde functional group.

Uniqueness

5-(4-Butoxyphenyl)-1,3-dioxan-2-one is unique due to its dioxanone ring, which imparts specific chemical and physical properties. This structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

300782-23-4

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

5-(4-butoxyphenyl)-1,3-dioxan-2-one

InChI

InChI=1S/C14H18O4/c1-2-3-8-16-13-6-4-11(5-7-13)12-9-17-14(15)18-10-12/h4-7,12H,2-3,8-10H2,1H3

InChI Key

ZBDVIVUNKQHHBT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2COC(=O)OC2

Origin of Product

United States

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